![molecular formula C18H20N2O3 B5728902 N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA belongs to the class of amides and is a white crystalline solid with a molecular weight of 368.46 g/mol.
Wissenschaftliche Forschungsanwendungen
MPAA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MPAA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells and the suppression of inflammatory responses in various diseases.
Wirkmechanismus
MPAA inhibits the activity of HDACs by binding to their active sites and preventing the deacetylation of histones. This results in the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. MPAA has also been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation.
Biochemical and Physiological Effects:
MPAA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and suppress the production of pro-inflammatory cytokines. MPAA has also been found to enhance the expression of genes involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
MPAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications. However, MPAA has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of MPAA. One potential direction is the development of MPAA analogs with improved pharmacological properties. Another direction is the study of the effects of MPAA on other pathways involved in inflammation and cancer. Additionally, the potential use of MPAA as a therapeutic agent for other diseases such as viral infections and autoimmune disorders should be explored.
Synthesemethoden
The synthesis of MPAA involves the reaction of 3-(3-methylphenoxy)acetic acid with 3-aminophenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of MPAA as a white crystalline solid with a yield of approximately 70%.
Eigenschaften
IUPAC Name |
N-[3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-7-5-8-15(11-14)20-18(22)12-23-16-9-4-6-13(2)10-16/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHKGFDXNAFLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(3-methylphenoxy)acetyl]amino}phenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

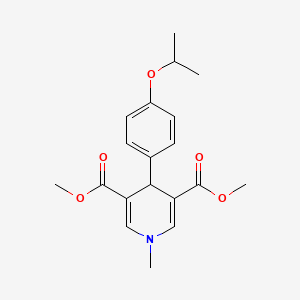
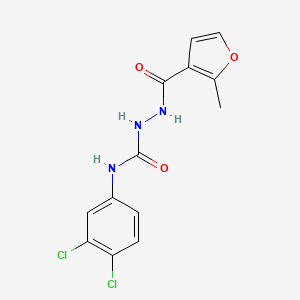


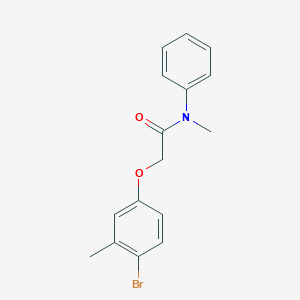
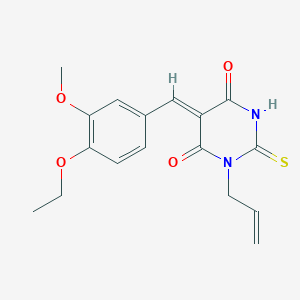
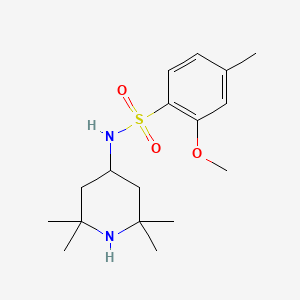
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)


![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)